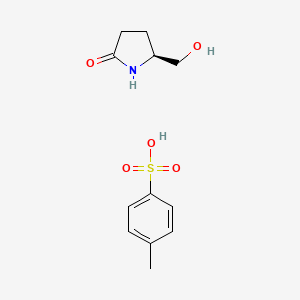

(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13399053

Molecular Formula: C12H17NO5S

Molecular Weight: 287.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO5S |

|---|---|

| Molecular Weight | 287.33 g/mol |

| IUPAC Name | (5S)-5-(hydroxymethyl)pyrrolidin-2-one;4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C7H8O3S.C5H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;7-3-4-1-2-5(8)6-4/h2-5H,1H3,(H,8,9,10);4,7H,1-3H2,(H,6,8)/t;4-/m.0/s1 |

| Standard InChI Key | AGADOLNBSCBALT-VWMHFEHESA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N[C@@H]1CO |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)NC1CO |

Introduction

(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate is a chemical compound that combines the structural features of a pyrrolidinone derivative with a sulfonate group derived from 4-methylbenzenesulfonic acid. This compound is of interest in organic chemistry and pharmaceutical research due to its potential applications in drug synthesis and biological activity.

Synthesis

The synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate typically involves:

-

Preparation of the pyrrolidinone core: The starting material, such as an amino acid derivative, undergoes cyclization to form the pyrrolidinone ring.

-

Introduction of the hydroxymethyl group: This step involves selective hydroxylation at the 5-position.

-

Sulfonate ester formation: The compound reacts with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.

Reaction conditions often include mild temperatures and solvents like dichloromethane or ethanol to preserve stereochemistry.

Applications

-

Pharmaceutical Intermediates:

-

The compound's lactam structure is a common motif in bioactive molecules, making it valuable for drug development.

-

Sulfonate esters enhance solubility and bioavailability in medicinal chemistry.

-

-

Chiral Building Block:

-

The (S)-configuration offers utility in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

-

-

Biological Activity:

-

While specific data on this compound's activity is limited, similar structures exhibit antimicrobial, anticancer, or anti-inflammatory properties.

-

Analytical Characterization

To confirm its identity and purity, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Determines molecular structure and confirms stereochemistry. |

| Mass Spectrometry | Verifies molecular weight and fragmentation patterns. |

| IR Spectroscopy | Identifies functional groups through characteristic absorption bands. |

| Elemental Analysis | Confirms empirical formula by analyzing carbon, hydrogen, nitrogen, etc. |

Potential Research Directions

-

Biological Evaluation:

-

Screening for antimicrobial or anticancer activity.

-

Studying its role as an enzyme inhibitor or receptor ligand.

-

-

Derivatization Studies:

-

Modifying the hydroxymethyl or sulfonate groups to explore structure-activity relationships (SAR).

-

-

Material Science Applications:

-

Investigating its use in polymer synthesis or as a precursor for functional materials.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume